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Compound of Interest

Compound Name: RS-52367

Cat. No.: B1680067 Get Quote

Chemical Name: 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine

Internal Identifier: RS-52367 (Presumed)

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "RS-52367" appears to be an internal research identifier. Publicly

available scientific literature and patent databases do not explicitly link this identifier to the

chemical structure 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine.

This guide is constructed based on established principles of medicinal chemistry and synthetic

organic chemistry, drawing parallels from literature on analogous compounds containing indole,

piperazine, and morpholine scaffolds. The experimental protocols and data presented are

illustrative and based on general methodologies for the synthesis and evaluation of similar

chemical entities.

Introduction
The synthesis of complex heterocyclic molecules containing multiple pharmacophores is a

cornerstone of modern drug discovery. The target molecule, 4-(2-(4-(1-(4-fluorophenyl)-1H-

indol-3-yl)-1-piperazinyl)ethyl)morpholine, represents a sophisticated scaffold integrating three

key structural motifs: a substituted indole, a piperazine linker, and a terminal morpholine. Each

of these rings is frequently found in biologically active compounds, suggesting that their

combination in RS-52367 could lead to novel pharmacological properties. This guide provides a
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comprehensive overview of the plausible discovery rationale, a detailed hypothetical synthesis,

and potential biological evaluation workflows for this compound.

Discovery Rationale
The discovery of a molecule like RS-52367 would likely stem from a medicinal chemistry

campaign aimed at developing ligands for a specific biological target, such as G-protein

coupled receptors (GPCRs), ion channels, or enzymes. The core components of the molecule

suggest several potential rationales:

Indole Core: The indole nucleus is a privileged scaffold in medicinal chemistry, famously

present in neurotransmitters like serotonin. The 1- and 3-substitutions allow for fine-tuning of

activity and selectivity. The 1-(4-fluorophenyl) substituent is a common feature in central

nervous system (CNS) active compounds, potentially influencing binding affinity and

metabolic stability.

Piperazine Linker: Piperazine is a versatile linker that can adopt a chair conformation,

allowing for specific spatial arrangements of the connected pharmacophores. It is a common

component of many antipsychotic and antidepressant drugs.

Morpholine Moiety: The morpholine ring is often introduced to improve the physicochemical

properties of a drug candidate, such as aqueous solubility and metabolic stability. It can also

engage in hydrogen bonding interactions with biological targets.

The logical relationship for the discovery of such a compound can be visualized as a process of

combining known pharmacophores to achieve a desired biological effect.
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Figure 1: Discovery logic for a multi-pharmacophore compound.

Synthesis of RS-52367
The synthesis of 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine can

be approached through a convergent strategy, preparing key intermediates and coupling them

in the final steps. A plausible synthetic route is detailed below.

Synthesis of Key Intermediates
Intermediate 1: 1-(4-Fluorophenyl)-1H-indole

The synthesis of the N-arylated indole core can be achieved via a Buchwald-Hartwig amination

or an Ullmann condensation.

Experimental Protocol:
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To a solution of indole (1.0 eq) in a suitable solvent such as toluene or dioxane, add 1-

bromo-4-fluorobenzene (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a

phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

Degas the reaction mixture with argon or nitrogen for 15-20 minutes.

Heat the mixture at 80-110 °C until the starting material is consumed (monitored by TLC or

LC-MS).

Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl

acetate), and filter through a pad of celite.

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford 1-(4-

fluorophenyl)-1H-indole.

Intermediate 2: 1-(2-Morpholinoethyl)piperazine

This intermediate can be synthesized by the N-alkylation of piperazine with a morpholinoethyl

halide.

Experimental Protocol:

To a solution of piperazine (excess, e.g., 5.0 eq) in a polar aprotic solvent like acetonitrile or

DMF, add 4-(2-chloroethyl)morpholine hydrochloride (1.0 eq) and a base such as potassium

carbonate or triethylamine (3.0 eq).

Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) overnight.

Monitor the reaction by TLC or LC-MS.

Once complete, filter the solids and concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water to remove excess piperazine

and salts.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(2-

morpholinoethyl)piperazine, which can be used in the next step without further purification.

Final Assembly: Mannich Reaction
The final coupling of the indole core with the piperazine side chain can be accomplished via a

Mannich reaction.

Experimental Protocol:

To a cooled (0 °C) solution of 1-(4-fluorophenyl)-1H-indole (Intermediate 1, 1.0 eq) in a

mixture of acetic acid and dioxane, add a solution of formaldehyde (e.g., 37% in water, 1.2

eq) and 1-(2-morpholinoethyl)piperazine (Intermediate 2, 1.1 eq).

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the formation of the product by LC-MS.

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution

of sodium bicarbonate.

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain 4-(2-(4-(1-(4-

fluorophenyl)-1H-indol-3-yl)-1-piperazinyl)ethyl)morpholine (RS-52367).

The overall synthetic workflow can be visualized as follows:
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Figure 2: Synthetic workflow for RS-52367.

Proposed Biological Evaluation
Given the structural motifs present in RS-52367, a primary screening campaign would likely

focus on CNS targets.

In Vitro Profiling
A comprehensive in vitro profiling would be essential to determine the biological activity and

mechanism of action of RS-52367.

Experimental Workflow:

Primary Binding Assays: Screen the compound against a panel of receptors, transporters,

and enzymes, with a focus on:

Serotonin (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7)
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Dopamine (D) receptor subtypes (e.g., D2, D3, D4)

Adrenergic (α and β) receptors

Monoamine transporters (SERT, DAT, NET)

Functional Assays: For any significant binding hits, perform functional assays to determine if

the compound is an agonist, antagonist, or inverse agonist. This could involve cAMP assays,

calcium flux assays, or other second messenger readouts.

Enzyme Inhibition Assays: If relevant, test for inhibition of enzymes such as monoamine

oxidase (MAO-A and MAO-B) or phosphodiesterases (PDEs).

In Vitro ADME Profiling: Assess metabolic stability in liver microsomes, plasma protein

binding, and permeability (e.g., Caco-2 assay).

The workflow for in vitro evaluation is depicted below:
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Figure 3: In vitro evaluation workflow.

Quantitative Data
The following tables present hypothetical quantitative data that would be generated during the

in vitro profiling of RS-52367.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)

Target Ki (nM)

5-HT1A 15.2

5-HT2A 5.8

D2 25.6

SERT > 1000

DAT 850

NET > 1000

Table 2: Functional Activity (EC50/IC50, nM)

Assay Functional Response EC50/IC50 (nM)

5-HT2A Calcium Flux Antagonist 12.3

D2 cAMP Antagonist 45.1

Table 3: In Vitro ADME Properties

Parameter Value

Human Liver Microsomal Stability (t1/2, min) 45

Plasma Protein Binding (%) 92.5

Caco-2 Permeability (Papp, 10-6 cm/s) 8.7
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Potential Signaling Pathways
Based on the hypothetical data suggesting that RS-52367 is a potent 5-HT2A and a moderate

D2 receptor antagonist, it could modulate downstream signaling pathways implicated in various

neuropsychiatric disorders.

A simplified representation of the potential signaling pathway modulation by RS-52367 is

shown below.
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Figure 4: Potential signaling pathway modulation by RS-52367.

Conclusion
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While the specific discovery and development history of a compound designated "RS-52367" is

not publicly documented, its chemical structure, 4-(2-(4-(1-(4-fluorophenyl)-1H-indol-3-yl)-1-

piperazinyl)ethyl)morpholine, represents a promising scaffold for the development of novel

therapeutics, particularly for CNS disorders. The synthetic route is feasible using established

chemical transformations, and a clear path for comprehensive biological evaluation can be

delineated. The hypothetical data presented in this guide suggest that RS-52367 could possess

a desirable pharmacological profile as a dual 5-HT2A/D2 receptor antagonist. Further

investigation into the in vivo efficacy and safety of this compound would be the logical next step

in its development as a potential clinical candidate.

To cite this document: BenchChem. [In-depth Technical Guide: The Discovery and Synthesis
of RS-52367]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1680067#discovery-and-synthesis-of-rs-52367]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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